Kansuinine E

Descripción general

Descripción

Kansuinine E is a naturally occurring compound classified as a jatrophane-type diterpenoid. It is isolated from the roots of the plant Euphorbia kansui. This compound has garnered attention due to its biological activity, particularly as a nitric oxide inhibitor.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Kansuinine E has been investigated for various applications across multiple disciplines:

Chemistry

- Organic Synthesis : Used as a reagent in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

- Nitric Oxide Inhibition : Acts as an inhibitor of nitric oxide production, which is crucial in various physiological processes and pathologies. This property makes it a candidate for studying inflammatory responses.

- Cellular Effects : Influences cell signaling pathways, gene expression, and cellular metabolism, impacting various biological functions .

Medicine

- Anti-inflammatory Properties : Investigated for its potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as psoriasis and other autoimmune diseases .

- Anticancer Activity : Shows promise in inhibiting tumor cell proliferation and modulating immune responses against cancer cells. Studies have indicated its role in regulating macrophage polarization, which is vital for anti-tumor immunity .

Industry

- Natural Products Development : Utilized in the formulation of bioactive compounds for pharmaceutical and nutraceutical applications. The increasing interest in natural products has led to research into extracting and utilizing compounds like this compound for health benefits.

Data Tables

The following tables summarize the key findings related to the applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound inhibited IL-6-induced signaling pathways in human hepatoma cells, suggesting its potential use in treating inflammatory diseases by blocking pro-inflammatory signals .

Case Study 2: Anticancer Activity

Research indicated that this compound could inhibit tumor cell proliferation through modulation of immune responses. It was shown to regulate macrophage polarization, enhancing anti-tumor immunity by balancing M1 and M2 macrophage phenotypes .

Case Study 3: Metabolic Implications

In vivo studies have shown that this compound affects metabolic pathways related to inflammation and cancer progression, indicating its potential role in metabolic disorders linked to chronic inflammation .

Mecanismo De Acción

Target of Action

Kansuinine E, a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui , primarily targets nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

this compound acts as a nitric oxide inhibitor . By inhibiting nitric oxide, this compound can potentially modulate the physiological processes that nitric oxide is involved in .

Result of Action

Given its role as a nitric oxide inhibitor , it can be inferred that this compound may influence processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.

Análisis Bioquímico

Biochemical Properties

Kansuinine E plays a significant role in biochemical reactions as a nitric oxide inhibitor . It interacts with various enzymes and proteins, affecting their function and altering biochemical pathways. The nature of these interactions is primarily inhibitory, as indicated by its role as a nitric oxide inhibitor .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by interacting with various cellular processes. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . Its primary mechanism of action is as a nitric oxide inhibitor, which has broad implications for cellular function .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kansuinine E can be synthesized through various organic synthesis methods, often involving complex multi-step reactions. The starting materials typically include simpler organic compounds that undergo a series of reactions to form the diterpenoid structure.

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of derivatives with different functional groups.

Comparación Con Compuestos Similares

Ingenane

Euphorbia-type diterpenoids

Other jatrophane-type diterpenoids

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Kansuinine E, a jatrophane-type diterpene derived from the plant Euphorbia kansui, has garnered attention due to its diverse biological activities, particularly its role as a nitric oxide inhibitor. This article synthesizes current research on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its ability to inhibit nitric oxide (NO) production, which is crucial in various physiological and pathological processes. The compound has an IC50 value of 6.3 μM, indicating its potency as a nitric oxide synthase inhibitor .

Nitric Oxide Inhibition

This compound's primary mechanism involves the inhibition of nitric oxide production. Nitric oxide plays a significant role in inflammation and vascular regulation. By inhibiting its synthesis, this compound may exert anti-inflammatory effects, which could be beneficial in conditions characterized by excessive NO production.

Anti-Inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. For instance, it has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can lead to decreased expression of pro-inflammatory cytokines and chemokines .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inhibition of Macrophage Activation :

- Cell Viability and Apoptosis :

-

Impact on Atherosclerosis :

- Although primarily focused on Kansuinine A, studies on related compounds from Euphorbia kansui suggest that these diterpenes might also influence cardiovascular health by reducing oxidative stress and preventing endothelial cell apoptosis . This highlights a possible area for further research into this compound's effects on cardiovascular diseases.

Comparative Analysis with Related Compounds

| Compound | IC50 (μM) | Biological Activity | References |

|---|---|---|---|

| This compound | 6.3 | Nitric oxide inhibition | |

| Kansuinine A | N/A | IL-6-induced Stat3 inhibition | |

| Kansuinine B | N/A | IL-6-induced Stat3 inhibition |

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential, particularly in inflammatory diseases and cancer treatment. Future studies should focus on:

- In vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the detailed molecular pathways affected by this compound.

- Clinical Trials : To assess its potential as a therapeutic agent in human populations.

Propiedades

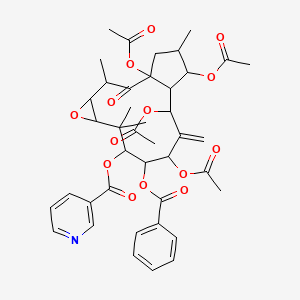

IUPAC Name |

(1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKUUGNKCOAKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.